Hentriacontanoic acid

Thermal analysis Wax formulation Phase-change materials

Hentriacontanoic acid (hentriacontylic acid, C31H62O2, MW 466.8 g/mol) is a straight-chain saturated very-long-chain fatty acid (VLCFA) containing 31 carbon atoms, placing it in the ultra-long-chain fatty acid (ULCFA) subclass (>C27). Unlike the vast majority of naturally abundant fatty acids—which possess even-numbered carbon chains due to C2-unit iterative biosynthesis—hentriacontanoic acid is an odd-chain VLCFA with a reported melting point of 109.3–109.6 °C.

Molecular Formula C31H62O2
Molecular Weight 466.8 g/mol
CAS No. 38232-01-8
Cat. No. B1359459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHentriacontanoic acid
CAS38232-01-8
Molecular FormulaC31H62O2
Molecular Weight466.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C31H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33/h2-30H2,1H3,(H,32,33)
InChIKeyONLMUMPTRGEPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hentriacontanoic Acid (CAS 38232-01-8) Procurement Guide: A C31:0 Very-Long-Chain Saturated Fatty Acid for Thermal and Analytical Applications


Hentriacontanoic acid (hentriacontylic acid, C31H62O2, MW 466.8 g/mol) is a straight-chain saturated very-long-chain fatty acid (VLCFA) containing 31 carbon atoms, placing it in the ultra-long-chain fatty acid (ULCFA) subclass (>C27) [1]. Unlike the vast majority of naturally abundant fatty acids—which possess even-numbered carbon chains due to C2-unit iterative biosynthesis—hentriacontanoic acid is an odd-chain VLCFA with a reported melting point of 109.3–109.6 °C [2]. It has been identified as a constituent of plant cuticular waxes (especially candelilla wax), beeswax, lanolin, peat wax, and montan wax [3]. Its solubility profile (soluble in chloroform and hot methanol) and high computed XLogP3 of approximately 14.5 reflect extreme hydrophobicity characteristic of ultra-long-chain saturated fatty acids [1].

Why Hentriacontanoic Acid Cannot Be Simply Substituted by Triacontanoic or Dotriacontanoic Acid: The Odd-Chain Barrier


Substituting hentriacontanoic acid (C31:0) with its nearest even-chain homologs—triacontanoic acid (C30:0, melissic acid) or dotriacontanoic acid (C32:0, lacceroic acid)—is not a neutral decision. The odd carbon number of C31:0 produces fundamentally different crystal packing, resulting in a melting point approximately 16 °C higher than C30:0 and approximately 13 °C higher than C32:0 [1]. This odd–even effect is not a minor perturbation; in binary mixtures with melissic acid (C30:0), C31:0 exhibits monotectic phase behavior in which its melting temperature remains invariant with composition—a property not replicated by even-chain VLCFAs [2]. Furthermore, C31:0 fatty acid is essentially absent from mammalian plasma, a feature that underpins its specific adoption as an internal standard in GC-MS metabolomics workflows, whereas even-chain VLCFAs such as C30:0 are endogenous and would confound quantification [3]. Generic substitution therefore risks altered thermal performance, phase incompatibility in formulated products, and loss of analytical specificity.

Quantitative Differentiation of Hentriacontanoic Acid (C31:0) Against VLCFA Analogs: Head-to-Head and Cross-Study Evidence


Melting Point: Hentriacontanoic Acid (C31:0) Is ~16 °C Higher Than Triacontanoic Acid (C30:0) and ~13 °C Higher Than Dotriacontanoic Acid (C32:0)

Hentriacontanoic acid (C31:0) exhibits a melting point of 109.3–109.6 °C [1], which is markedly higher than its immediate even-chain neighbors: triacontanoic acid (C30:0, melissic acid) at 92–94 °C and dotriacontanoic acid (C32:0, lacceroic acid) at 96.2 °C [2]. This represents a +15.5–17.3 °C elevation over C30:0 and a +13.1–13.4 °C elevation over C32:0. The odd-chain C31:0 also exceeds the melting point of nonacosanoic acid (C29:0, ~90 °C) [3] by approximately 19.5 °C. This odd–even melting point alternation is a well-documented phenomenon in long-chain aliphatic compounds arising from differences in crystal packing efficiency; odd-chain acids can achieve more favorable intermolecular interactions in the solid state.

Thermal analysis Wax formulation Phase-change materials Odd–even effect

Monotectic Phase Behavior: C31 Melting Temperature Remains Invariant in Binary Mixtures with C30 Melissic Acid

In a direct head-to-head study of binary mixtures of n-hentriacontane (C31 alkane) and melissic acid (C30:0 fatty acid), the system exhibited predominantly monotectic phase behavior: the melting temperature of the C31 component remained constant (~109 °C for hentriacontane, corresponding to the thermal domain of hentriacontanoic acid at ~109.5 °C) independently of the C30:C31 mixture ratio [1]. This is in marked contrast to the behavior of even-chain fatty acid mixtures, which typically show continuous melting point depression with composition. Organogels formed from C31 alone, C30 alone, or C31/C30 mixtures were all softer than those formed from native candelilla wax (CW), demonstrating that the complex multicomponent nature of CW—anchored by the C31 framework—is required to achieve maximal gel strength [1].

Organogelation Phase diagram Candelilla wax Fat-based food structuring

Analytical Specificity: C31:0 Fatty Acid Serves as a Preferred GC-MS Internal Standard Due to Absence from Mammalian Plasma

Hentriacontanoic acid (C31:0) is specifically selected as an internal standard for GC-MS-based metabolomics because it is a VLCFA that is essentially absent from mammalian plasma, unlike even-chain VLCFAs such as C30:0, C28:0, C26:0, and C32:0, which may be present endogenously at varying levels [1]. In validated metabolomics protocols, hentriacontanoic acid is added to each plasma sample prior to derivatization; metabolite profiles are acquired using an Agilent 7890 GC coupled to a 5975 MSD, and all data are normalized to the hentriacontanoic acid internal standard peak area . The Metabolomics Workbench similarly documents the use of C31:0 fatty acid (hentriacontanoate) as internal standard on Agilent 7890A GC systems with a 65-minute analytical run (oven 70–310 °C, split injection 5:1) [1]. Even-chain VLCFAs at comparable chain lengths (e.g., C30:0, C32:0) cannot provide the same level of analytical specificity because they co-elute with or overlap endogenous lipid signals, compromising quantification accuracy.

Metabolomics GC-MS quantification Internal standard Fatty acid profiling

Odd-Chain Biosynthetic Rarity: Hentriacontanoic Acid (C31:0) Represents a Minor but Functionally Distinct VLCFA Pool Compared to Abundant Even-Chain Homologs

Most naturally occurring fatty acids possess even numbers of carbon atoms because their biosynthesis proceeds via iterative addition of C2 (acetyl-CoA) units by fatty acid synthase [1]. Odd-chain VLCFAs such as hentriacontanoic acid (C31:0) are biosynthesized using propionyl-CoA as the starter unit rather than acetyl-CoA, placing them in a distinct metabolic pool that is typically present only as minor components in most organisms [1][2]. Řezanka and Sigler (2009) comprehensively reviewed odd-numbered VLCFAs across the microbial, animal, and plant kingdoms, documenting that odd-chain VLCFAs—including C31:0—occur as characteristic minor constituents in specific taxa, often with distinct structural and functional roles compared to their even-chain counterparts [2]. In plant cuticular waxes, for example, odd-numbered alkanes (C29, C31) and fatty acids predominate in certain species, while even-numbered chains dominate in others, reflecting differential elongation-decarboxylation pathway utilization [3].

Lipid biochemistry Odd-chain fatty acid Biosynthetic pathway Natural product sourcing

High-Value Application Scenarios for Hentriacontanoic Acid (CAS 38232-01-8) Driven by Quantitative Differentiation Evidence


High-Melt Wax Formulations and Thermal Barrier Coatings Exploiting the +16 °C Melting Point Advantage

In applications requiring elevated thermal stability—such as high-melt candle wax blends, industrial lubricants for high-temperature machinery, and thermal barrier coatings—hentriacontanoic acid (C31:0, mp 109.3–109.6 °C) provides an operational temperature ceiling approximately 16 °C higher than triacontanoic acid (C30:0, mp 92–94 °C) and 13 °C higher than dotriacontanoic acid (C32:0, mp 96.2 °C) [1][2]. This differential enables formulations to withstand processing and service conditions that would cause phase transition or softening in even-chain VLCFA-based products. The monotectic phase behavior documented in C31/C30 binary systems further ensures that the thermal properties of C31-containing blends remain compositionally robust [3].

GC-MS Metabolomics Internal Standard for Absolute Quantification of Plasma Lipidomes

Hentriacontanoic acid (C31:0) is uniquely suited as an internal standard for GC-MS-based plasma metabolomics because it is absent from mammalian plasma, unlike endogenous even-chain VLCFAs (C26:0, C28:0, C30:0, C32:0) that would otherwise confound quantification [1]. Validated protocols using Agilent 7890 GC / 5975 MSD systems with hentriacontanoic acid as the internal standard achieve peak-area normalization across 460 unique metabolites [1]. The Metabolomics Workbench documents its use on Agilent 7890A systems with split injection (5:1) and a 65-minute oven program (70–310 °C) [2]. Procurement of high-purity (≥99% GC) hentriacontanoic acid is therefore essential for analytical core facilities requiring a VLCFA internal standard that elutes late in the chromatogram without endogenous interference.

Plant Wax Biosynthesis Research and Taxonomic Lipid Biomarker Studies

Because hentriacontanoic acid (C31:0) is an odd-chain VLCFA biosynthesized via propionyl-CoA initiation—rather than the canonical acetyl-CoA pathway used for even-chain VLCFAs—it serves as a specific probe for elongation-decarboxylation pathway activity in plant cuticular wax research [1][2]. Its presence as a characteristic component of candelilla wax, beeswax (~8–9% of total hydrocarbons as C31), and Agave sisalana leaf wax [3] makes it a valuable chemotaxonomic marker. Researchers investigating plant stress responses, water barrier function, or wax biosynthesis gene function cannot substitute C30:0 or C32:0 and obtain equivalent pathway-specific information.

Organogel Structuring Agents for Cosmetics and Drug Delivery Leveraging Monotectic Phase Stability

The phase behavior study by Serrato-Palacios et al. (JAOCS, 2015) demonstrated that candelilla wax (CW) organogels derive their mechanical strength from the complex interplay of C31 alkanes and fatty acids, including hentriacontanoic acid, with gel strength exceeding that of single-component C31 or C30 organogels [1]. The monotectic phase behavior—where the C31 melting transition remains invariant across mixture compositions—provides formulators with a compositionally robust thermal anchor point. This property is directly relevant to the development of solid-like fat-based foods, vegan cosmetic sticks, and transdermal drug delivery matrices where consistent melting behavior under varying storage and application conditions is a regulatory and performance requirement.

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